molecular formula C8H17NO B3382083 2-(3-Methylpiperidin-2-yl)ethan-1-ol CAS No. 30364-12-6

2-(3-Methylpiperidin-2-yl)ethan-1-ol

Cat. No.: B3382083
CAS No.: 30364-12-6
M. Wt: 143.23 g/mol
InChI Key: JNHKCGCZVXJPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylpiperidin-2-yl)ethan-1-ol ( 30364-12-6) is a chiral piperidine-based amino alcohol with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. This compound features a piperidine ring, a fundamental scaffold in medicinal chemistry, substituted with a methyl group and an ethanol moiety at adjacent carbon atoms, creating a structure with significant research value . The piperidine ring is a privileged structure found in numerous natural products and approved pharmaceuticals . The specific substitution pattern of this compound, with two adjacent stereocenters and a primary alcohol functional group, makes it a versatile and valuable chiral building block for the synthesis of more complex molecules . Its structural attributes are crucial for creating stereochemically rich compounds for fundamental chemical research, including the study of stereoelectronic effects and non-covalent interactions . Researchers utilize this compound as a key intermediate in advanced synthetic methodologies, such as in the development of novel ligands for asymmetric catalysis and in the construction of combinatorial libraries for biological screening . Disclaimer: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylpiperidin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-3-2-5-9-8(7)4-6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHKCGCZVXJPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for 2 3 Methylpiperidin 2 Yl Ethan 1 Ol

De Novo Asymmetric Construction of the Piperidine (B6355638) Ring System

The de novo construction of the piperidine ring allows for the precise installation of desired stereocenters from acyclic precursors. This approach is paramount for generating enantiomerically pure compounds.

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions are a cornerstone for the synthesis of substituted piperidines, offering control over the formation of multiple stereocenters in a single step. nih.gov Various strategies, including metal-catalyzed cyclizations and organocatalytic approaches, have been developed. nih.govmdpi.com

Intramolecular hydroamination and amination reactions provide a direct and atom-economical route to nitrogen heterocycles.

Reductive Hydroamination: An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can be mediated by acid to produce piperidines. nih.gov This process involves the formation of an iminium ion intermediate which is subsequently reduced. nih.gov

Anti-Markovnikov Hydroamination: Rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of aminoalkenes has been shown to produce 3-substituted piperidines in high yields. organic-chemistry.org For substrates with substituents beta to the amino group, this method can yield 3,5-disubstituted piperidines with high diastereoselectivity. organic-chemistry.org

Oxidative Amination: The difunctionalization of a double bond through oxidative amination of non-activated alkenes can simultaneously form the N-heterocycle and introduce an oxygenated substituent. nih.gov This reaction can be catalyzed by gold(I) or palladium complexes, with the latter enabling an enantioselective approach using novel pyridine-oxazoline ligands. nih.gov A palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes also provides a pathway to chiral β-acetoxylated piperidines with excellent selectivity under mild conditions. organic-chemistry.org

Table 1: Overview of Intramolecular Amination/Hydroamination Strategies

Reaction TypeCatalyst/ReagentSubstrate TypeKey Features
Reductive HydroaminationAcid-mediatedAlkynesForms piperidines via an iminium ion intermediate. nih.gov
Anti-Markovnikov Hydroamination[Rh(COD)(DPPB)]BF₄AminoalkenesHigh yields for 3-substituted piperidines; high diastereoselectivity for 3,5-disubstituted piperidines. organic-chemistry.org
Oxidative AminationGold(I) or Palladium(II)AlkenesEnantioselective approach possible with Pd catalyst and chiral ligands. nih.gov
Asymmetric AminoacetoxylationPalladium(II)/Pyox LigandAlkenesYields chiral β-acetoxylated piperidines with excellent chemo-, regio- and enantioselectivity. organic-chemistry.org

Ring-closing metathesis (RCM) is a powerful tool for synthesizing unsaturated rings of various sizes, including the dehydropiperidine precursors to piperidines. wikipedia.orgorganic-chemistry.org The reaction typically involves the intramolecular metathesis of a diene using a ruthenium-based catalyst, such as a Grubbs' catalyst, to form a cycloalkene and volatile ethylene. wikipedia.org

This strategy has been applied to the synthesis of N-protected pyrrolines and can be extended to piperidines by starting with the appropriate N-tethered 1,6-dienes. organic-chemistry.orgorganic-chemistry.org For instance, diallylated amines undergo RCM to provide the corresponding dehydropiperidines, which can then be hydrogenated to the saturated piperidine ring. organic-chemistry.org The versatility of RCM is demonstrated by its tolerance for a wide variety of functional groups. organic-chemistry.org Enantioselective iridium-catalyzed allylic substitutions can be used to prepare N-allyl hydroxamic acid derivatives, which then undergo RCM to form N-methoxylactams as key intermediates for piperidine synthesis. nih.gov

Radical cyclizations offer a complementary approach to forming the piperidine ring, often proceeding under mild conditions. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis can be employed to generate alkyl or aryl radicals from suitable precursors. nih.gov For example, an organic photoredox catalyst can induce the reduction of linear aryl halides to aryl radicals, which then undergo regioselective cyclization to furnish complex piperidine scaffolds. nih.gov

Stabilized Radical Cyclization: A 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported for the synthesis of 2,4,5-trisubstituted piperidines. acs.org This method can achieve high diastereoselectivity, depending on the nature of the radical-stabilizing group. acs.org

Metal-Catalyzed Radical Cyclizations: Cobalt(II) complexes can catalyze the intramolecular cyclization of linear amino-aldehydes. nih.gov Copper catalysis has also been utilized for intramolecular C-H amination/cyclization of linear amines to generate the piperidine ring. nih.gov

Table 2: Selected Radical-Mediated Cyclization Methods for Piperidine Synthesis

MethodCatalyst/InitiatorPrecursor TypeKey Outcome
Photoredox CatalysisOrganic Photoredox Catalyst / LightLinear Aryl HalidesForms complex spiropiperidines under mild conditions. nih.gov
Stabilized Radical CyclizationAIBN / Bu₃SnHBromides with α,β-unsaturated estersDiastereoselective route to 2,4,5-trisubstituted piperidines. acs.org
Cobalt-Catalyzed CyclizationCobalt(II) ComplexLinear Amino-aldehydesEffective for producing various piperidines. nih.gov
Copper-Catalyzed C-H AminationCopper CatalystLinear AminesIntramolecular cyclization via N-radical formation. nih.gov

The addition of organometallic reagents to electrophilic precursors is a fundamental strategy for carbon-carbon bond formation, enabling the construction of substituted piperidines with high stereocontrol.

Additions to Chiral Lactams: Organolithium or Grignard reagents can add to chiral N-methoxylactams to create hemiaminal intermediates. nih.gov These can be diastereoselectively reduced to yield cis-2,6- or cis-2,5-disubstituted piperidines and pyrrolidines, respectively. nih.gov

Conjugate Additions: The conjugate addition of organozinc reagents to enones is a key step in preparing 6-oxo amino acid derivatives, which serve as precursors for 2,6-disubstituted piperidines via reductive cyclization. whiterose.ac.uk

Copper-Catalyzed Alkylation/Cyclization: The reaction of β-aminoalkyl zinc iodides with electrophiles like 3-chloro-2-(chloromethyl)prop-1-ene, under copper catalysis, followed by cyclization, yields enantiomerically enriched 5-methylenepiperidines. whiterose.ac.uk

Asymmetric Carbometalation: A rhodium-catalyzed asymmetric reductive Heck reaction allows for the highly regio- and enantioselective addition of aryl- or vinylboronic acids to dihydropyridines. acs.org The resulting 3-substituted tetrahydropyridines are valuable precursors that can be hydrogenated to furnish enantioenriched 3-substituted piperidines. acs.org

Asymmetric Hydrogenation of Precursor Heterocycles

The asymmetric hydrogenation of pyridine (B92270) derivatives is a direct and efficient method for producing chiral piperidines. This approach relies on the stereoselective addition of hydrogen across the double bonds of the aromatic ring, guided by a chiral catalyst.

A notable strategy involves a hydroboration/hydrogenation cascade of pyridines, which has been found to be particularly effective and cis-selective for the synthesis of 2,3-disubstituted piperidines. nih.govmdpi.com Non-metal alternatives, such as borenium ions in the presence of hydrosilanes, can also diastereoselectively reduce substituted pyridines. nih.gov

For asymmetric transformations, transition metal catalysts are commonly employed. Iridium(I) catalysts bearing chiral P,N-ligands have demonstrated success in the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov Another advanced method is an "interrupted hydrogenation" strategy, where a chiral auxiliary attached to the pyridine nitrogen directs the facial selectivity of a partial hydrogenation. researchgate.net Subsequent hydrolysis of the intermediate yields chiral δ-lactams (2-piperidones) with high enantiomeric purity, which are valuable precursors for piperidine alkaloids. researchgate.net This method can be performed on a gram scale, and the chiral auxiliary can be recovered and recycled. researchgate.net

Table 3: Comparison of Asymmetric Hydrogenation Strategies for Piperidine Synthesis

MethodCatalyst/ReagentSubstrateKey Feature
Hydroboration/Hydrogenation CascadeBorenium ion / Hydrosilane2,3-Disubstituted PyridinesHigh cis-selectivity. nih.govmdpi.com
Catalytic Asymmetric HydrogenationIridium(I) / Chiral P,N-Ligand2-Substituted Pyridinium SaltsHigh enantioselectivity. nih.gov
Interrupted HydrogenationPalladium / Chiral AuxiliaryPyridines with N-Chiral AuxiliaryProduces chiral δ-lactams with high e.r.; scalable. researchgate.net
Catalytic Systems for Enantioselective Reduction (e.g., Rh, Ir, Pd, Ru)

The asymmetric hydrogenation of substituted pyridines to chiral piperidines is a powerful and atom-economical method. nih.gov Transition metal catalysts, particularly those based on rhodium (Rh), iridium (Ir), palladium (Pd), and ruthenium (Ru), are pivotal in achieving high enantioselectivity. nih.gov

Ruthenium (Ru) Catalysis: Ruthenium-based catalysts, such as those with chiral phosphine (B1218219) ligands like DTBM-segphos, have demonstrated high efficiency and enantioselectivity in the hydrogenation of substituted pyridines. nih.govacs.org These reactions often proceed under low hydrogen pressure and slightly elevated temperatures. nih.gov Mechanistic studies suggest that for certain substrates, the presence and position of the pyridine nitrogen are critical for enantioselectivity. acs.org

Iridium (Ir) Catalysis: Iridium catalysts, often inspired by Crabtree's catalyst, are effective for the asymmetric hydrogenation of various substituted olefins and heterocycles. nih.govdicp.ac.cn For pyridine substrates, activation of the pyridine ring, often by forming a pyridinium salt, is a common strategy to facilitate hydrogenation. wikipedia.orgacs.org Chiral iridium complexes can then effect the enantioselective reduction to the corresponding piperidine.

Rhodium (Rh) and Palladium (Pd) Catalysis: Rhodium and palladium catalysts are also widely used for pyridine hydrogenation. nih.gov For instance, rhodium(I) complexes have been employed in the dearomatization/hydrogenation of fluorinated pyridines. nih.gov Palladium-catalyzed hydrogenation is a common method for reducing the pyridine ring, though achieving high enantioselectivity often requires specific directing groups or chiral auxiliaries. nih.govnih.gov

The choice of catalyst and reaction conditions is crucial and depends on the specific substitution pattern of the pyridine precursor.

Ligand Design for Stereocontrol in Hydrogenation

The key to high stereocontrol in transition-metal-catalyzed asymmetric hydrogenation lies in the rational design of chiral ligands. nih.govsigmaaldrich.com These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrate and the delivery of hydrogen, ultimately determining the stereochemistry of the product. uvic.ca

Key classes of ligands and design principles include:

Chiral Diphosphine Ligands: This is a prominent class of ligands used in asymmetric hydrogenation. nih.gov Ligands with P-chiral centers, where the stereogenicity is at the phosphorus atom itself, have been instrumental in developing highly enantioselective reactions. nih.gov The electronic properties and conformational rigidity of these ligands significantly impact their effectiveness. nih.govsigmaaldrich.com

P,N and P,O Ligands: Ligands containing both phosphorus and nitrogen (P,N) or phosphorus and oxygen (P,O) donor atoms have proven effective, particularly in iridium-catalyzed hydrogenations. dicp.ac.cnacs.org The different electronic properties of the donor atoms can lead to a desirable trans effect and discrimination between reaction sites. dicp.ac.cn

Tunable Ligands: Modern ligand design often focuses on creating modular structures that can be easily "tuned." dicp.ac.cnsigmaaldrich.com This involves systematically altering substituents on the ligand backbone or the phosphorus atoms to optimize steric and electronic properties for a specific substrate, thereby maximizing enantioselectivity and catalytic activity. dicp.ac.cn For pyridine-derived substrates, ligands that can form a rigid six-membered chelate ring with the metal are often successful. dicp.ac.cn

The following table summarizes representative ligand types and their applications in asymmetric hydrogenation.

Ligand TypeMetalKey FeaturesApplication Example
P-Chiral Diphosphines (e.g., TangPhos)RhodiumElectron-rich, rigid phospholane (B1222863) structure. sigmaaldrich.comAsymmetric hydrogenation of functionalized olefins. sigmaaldrich.com
Atropisomeric Biaryl Phosphines (e.g., BINAP)RutheniumC2-symmetric, atropisomeric backbone. nih.govAsymmetric hydrogenation of various ketones and olefins. nih.gov
Pyridine-based N,P Ligands IridiumRigid backbone, tunable electronic and steric properties. dicp.ac.cnAsymmetric hydrogenation of unfunctionalized olefins. dicp.ac.cn
Bisoxazoline-Phosphine (NPN) Ligands IronTridentate, combines bisoxazoline and phosphine motifs. acs.orgAsymmetric reductive cross-coupling reactions. acs.org

Chiral Pool Approaches and Derivatization of Natural Precursors

The chiral pool provides a powerful alternative for synthesizing enantiomerically pure compounds by using readily available, naturally occurring chiral molecules as starting materials. uvic.ca This strategy leverages the inherent stereochemistry of the starting material to build more complex chiral targets.

For the synthesis of substituted piperidines like 2-(3-Methylpiperidin-2-yl)ethan-1-ol, potential chiral pool precursors include:

Amino Acids: Chiral amino acids, such as (S)-alanine, can serve as starting points. The synthesis of (R)-3-methylthalidomide from (S)-alanine demonstrates the use of an amino acid to construct a chiral piperidin-2-one ring system, which could be a potential intermediate. nih.gov

Carbohydrates: Sugars and their derivatives are versatile chiral building blocks. chim.it They can be transformed through a series of reactions, including oxidation and cyclization, to generate highly functionalized piperidine skeletons. rsc.org

Terpenes and Alkaloids: Other natural products can also serve as precursors, although their structural complexity might require more elaborate synthetic routes.

A typical chiral pool synthesis involves strategically modifying the natural precursor to introduce the necessary functional groups and then constructing the piperidine ring. This often involves diastereoselective reactions where the existing stereocenter(s) of the precursor control the formation of new stereocenters. uvic.ca For example, a scalable chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester has been developed, which can then be further functionalized. nih.gov

Functional Group Interconversions Leading to the Ethan-1-ol Moiety

The ethan-1-ol side chain is a key structural feature of the target molecule. Its introduction is typically achieved through functional group interconversions of precursors bearing a related two-carbon unit at the C2 position of the piperidine ring.

A common and reliable method to install a primary alcohol is through the reduction of a carboxylic acid or its derivatives, such as esters or amides. pearson.comchemistrysteps.com

The synthetic sequence would involve a precursor like (3-methylpiperidin-2-yl)acetic acid or its corresponding ester. This precursor would then be subjected to reduction using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a strong, non-selective reducing agent capable of reducing carboxylic acids and esters directly to primary alcohols. pearson.comlibretexts.org The reaction typically requires an excess of the reagent and is performed in an ethereal solvent like THF, followed by an aqueous workup to protonate the resulting alkoxide. libretexts.org

Borane (BH₃): Borane (often used as a complex with THF, BH₃·THF) is another effective reagent for the reduction of carboxylic acids to alcohols. chemistrysteps.com It offers different selectivity compared to LiAlH₄ and can sometimes be advantageous in the presence of other reducible functional groups.

The general transformation is shown below:

R-COOH ---[Reducing Agent (e.g., LiAlH₄)]---> R-CH₂OH R-COOR' ---[Reducing Agent (e.g., LiAlH₄)]---> R-CH₂OH

Recent advancements have also focused on developing greener and more functional-group-tolerant methods, such as catalytic hydrosilylation or reductions of activated thioester derivatives. rsc.org

Reductive amination is a versatile method for forming C-N bonds and constructing heterocyclic rings. nih.govtandfonline.com In the context of synthesizing this compound, this strategy could be applied in a double reductive amination approach or in the final ring-closing step. nih.govchim.it

For instance, a dicarbonyl compound could undergo a double reductive amination with an appropriate amine to form the piperidine ring. chim.it Alternatively, an intramolecular reductive amination of an amino aldehyde or amino ketone can be a highly efficient cyclization strategy. rsc.org

The following table outlines different reductive amination strategies for piperidine synthesis:

StrategyPrecursorsKey Features
Double Reductive Amination Glutaraldehyde derivative, primary amine. nih.govchim.itForms two C-N bonds in one pot to construct the piperidine ring. nih.gov
Intramolecular Reductive Amination Amino-aldehyde or amino-ketone. rsc.orgAn efficient ring-closure method to form the heterocyclic ring. rsc.org
Sequential Reductive Amination Aldehyde, dibenzyl azodicarboxylate. nih.govUsed for the stereoselective synthesis of amine-substituted piperidines. nih.gov

Alkylation of a pre-formed piperidine ring is another possible route, although controlling regioselectivity and stereoselectivity can be challenging.

Optimization of Reaction Conditions and Yield Enhancement in Multi-Step Syntheses

Key aspects of optimization include:

Systematic Screening: Each step of the synthesis, from the initial asymmetric hydrogenation to the final functional group interconversion, must be optimized. This involves screening catalysts, ligands, solvents, temperatures, pressures, and reagent stoichiometry to maximize yield and selectivity. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages for optimization and scale-up. flinders.edu.ausyrris.jp It allows for precise control over reaction parameters, improved heat and mass transfer, and the safe handling of hazardous reagents. flinders.edu.au Automated flow systems can be coupled with in-line analytical techniques (e.g., HPLC, NMR) and optimization algorithms to rapidly explore a wide range of reaction conditions and identify the optimal parameters for maximizing yield and purity. nih.govwhiterose.ac.uk

Recent studies have highlighted the use of automated Bayesian optimization algorithms in flow chemistry to efficiently optimize multi-step processes, leading to significant improvements in yield and a reduction in the number of experiments required. nih.govwhiterose.ac.uk

Catalyst Loading and Ligand Effects

The efficiency and selectivity of piperidine synthesis are profoundly influenced by the choice of catalyst and associated ligands. Transition metal catalysis, particularly with palladium, rhodium, ruthenium, and nickel, is prevalent in the formation of the piperidine ring through methods like pyridine hydrogenation and intramolecular amination. nih.gov

Recent advancements highlight a modular, two-stage process that combines biocatalytic C-H oxidation with nickel electrocatalysis. news-medical.netnih.gov In the first step, an enzyme catalyst selectively installs a hydroxyl group onto the piperidine scaffold. news-medical.netnih.gov The second step utilizes nickel electrocatalysis for radical cross-coupling, forming new carbon-carbon bonds. news-medical.netnih.gov This strategy is advantageous as it avoids expensive precious metals like palladium and often reduces the number of synthetic steps required compared to traditional methods. news-medical.netnih.gov

Ligand selection is critical for controlling reactivity and stereoselectivity. For instance, in palladium-catalyzed intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, intricate palladium complexes with specific ligands can yield 6-endo-cyclized piperidines. nih.gov Similarly, the use of chiral ligands, such as pyridine-oxazoline (Pyox) in palladium catalysis or chiral spiro phosphoramidite (B1245037) ligands in nickel catalysis, enables highly enantioselective reactions, which is crucial for producing specific stereoisomers of substituted piperidines like this compound. organic-chemistry.org The steric and electronic properties of ligands, such as the tris(pyrazolyl)borate (Tpx) ligands used in copper-catalyzed C-H amination, can directly impact reaction yields and diastereoselectivity. acs.org

Table 1: Influence of Catalyst and Ligand Systems on Piperidine Synthesis

Catalyst SystemLigand TypeReaction TypeKey Outcome/AdvantageReference
Enzyme / NickelBiocatalyst / N/AC-H Oxidation / Radical Cross-CouplingModular, avoids precious metals, cost-effective. news-medical.net, nih.gov
Palladium(II)Pyridine-Oxazoline (Pyox)Asymmetric AminoacetoxylationProvides chiral β-acetoxylated piperidines with high enantioselectivity. organic-chemistry.org
Rhodium(I)Ferrocene-basedAsymmetric HydrogenationEffective for synthesizing 3-substituted piperidines under mild conditions. nih.gov
Copper(I)Tris(pyrazolyl)borate (Tpx)Intramolecular C–H AminationLigand's steric/electronic properties control yield and diastereoselectivity. acs.org

Solvent Systems and Temperature Control

The choice of solvent and the precise control of reaction temperature are paramount for optimizing the yield, selectivity, and reaction rate in the synthesis of piperidine derivatives. Solvents can influence reactant solubility, catalyst stability, and the transition state energies of key reaction steps.

In the synthesis of 4-anilido-piperidine derivatives, a range of solvents including ethyl acetate, isopropyl acetate, tetrahydrofuran (B95107) (THF), and methylene (B1212753) chloride have been proven effective, with reactions proceeding adequately between 5°C and 75°C. acs.org For the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a related N-heterocyclic compound, studies have shown that in a continuous-flow microreactor, reaction yield increases significantly with temperature, rising from approximately 20% at 120°C to over 80% at 160°C for a 20-minute residence time. whiterose.ac.uk This demonstrates the critical role of temperature in accelerating reaction kinetics. whiterose.ac.uk Furthermore, ultrasonic-assisted synthesis has shown that polar protic solvents like water and ethanol (B145695) can afford excellent yields, while an increase in temperature from 50°C to 70°C under these conditions can sometimes decrease the yield, a phenomenon attributed to changes in cavitation bubble dynamics. nih.gov

Table 2: Effect of Solvent and Temperature on Piperidine Synthesis

Reaction/CompoundSolventTemperatureYield/OutcomeReference
4-Anilido-piperidine derivativeEthyl Acetate, THF, Methylene Chloride5 - 75 °CAdequate reaction progression. acs.org
Piperidine + Methyl Acrylate (Ultrasonic)Water30 °C98% yield in 5 min. nih.gov
Piperidine + Methyl Acrylate (Ultrasonic)Ethanol30 °C70% yield in 50 min. nih.gov
2-[methyl(pyridin-2-yl)amino]ethanol (Microreactor)Solvent-free120 °C~20% yield (20 min residence time). whiterose.ac.uk
2-[methyl(pyridin-2-yl)amino]ethanol (Microreactor)Solvent-free160 °C>80% yield (20 min residence time). whiterose.ac.uk

Green Chemistry Principles in the Synthesis of the Compound

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable manufacturing processes. acs.org This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org For the synthesis of this compound, these principles guide the development of more environmentally benign and efficient methodologies.

Utilization of Bio-renewable Feedstocks for Piperidine Synthesis

A key tenet of green chemistry is the use of renewable rather than depleting feedstocks. Biomass, derived from sources like wood, plants, and agricultural waste, is a rich and viable alternative to petroleum for chemical synthesis. researchgate.net There is a growing trend of turning away from petrochemical starting materials back to bio-based resources.

Significant progress has been made in synthesizing N-heterocycles from biomass. For example, piperidines can be produced from furfural, a compound readily obtained from lignocellulosic biomass. researchgate.net Another approach involves the synthesis of aromatic N-heterocycles from guaiacol (B22219) and succinic anhydride (B1165640), both of which can be derived from biomass, through processes like the Friedel-Crafts reaction. These routes provide a sustainable pathway to the core structures needed for complex molecules, reducing reliance on fossil fuels. researchgate.net

Atom Economy and E-Factor Considerations for Sustainability

Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the "greenness" of a chemical process.

Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of all Reactants) × 100

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste. In contrast, substitution or elimination reactions that use protecting groups or generate stoichiometric byproducts often have poor atom economy.

E-Factor provides a broader measure of waste by quantifying the total mass of waste generated per unit of product. The formula is: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

An ideal process has an E-Factor of 0. The pharmaceutical industry has historically had very high E-Factors, often exceeding 25, due to complex, multi-step syntheses. By focusing on high atom economy reactions and minimizing solvent and reagent waste, the E-Factor for the synthesis of compounds like this compound can be significantly reduced.

Solvent-Free and Aqueous Media Synthetic Protocols

Traditional organic solvents are often toxic, flammable, and contribute significantly to chemical waste. A major goal of green chemistry is to replace these with benign alternatives or to eliminate them entirely. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability.

Recent research has demonstrated the feasibility of synthesizing piperidine derivatives in aqueous media or under solvent-free conditions. dtic.milorganic-chemistry.org For example, the hydrogenation of pyridines to piperidines can be effectively carried out in water using specific heterogeneous catalysts. nih.gov Multicomponent reactions, which build complex molecules in a single step, have been successfully performed without any solvent, often with just gentle heating. dtic.mil Ultrasonic-assisted synthesis has also shown remarkable efficiency in water, in some cases providing a 98% yield in minutes, far outperforming reactions in traditional organic solvents. nih.gov

Mechanochemistry and Ultrasonic Irradiation in Piperidine Derivatives Synthesis

Alternative energy sources like mechanical force (mechanochemistry) and sound waves (sonochemistry) can drive chemical reactions, often with greater efficiency and less environmental impact than conventional thermal heating.

Mechanochemistry involves inducing reactions by grinding, milling, or shearing solid reactants. This solvent-free technique can lead to the formation of novel products, reduce reaction times, and enhance yields. It represents a powerful green chemistry tool for synthesizing complex molecules by minimizing solvent waste and energy consumption.

Table of Mentioned Compounds

Chemical Reactivity and Derivatization Strategies of 2 3 Methylpiperidin 2 Yl Ethan 1 Ol

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring imparts nucleophilic and basic character, making it a primary site for chemical modification.

N-Alkylation and N-Acylation Reactions for Protecting Groups or Further Functionalization

The secondary amine of 2-(3-methylpiperidin-2-yl)ethan-1-ol can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental for introducing protecting groups, which can prevent unwanted side reactions at the nitrogen atom during subsequent synthetic steps, or for incorporating new functional moieties.

N-Alkylation: This reaction typically involves the treatment of the piperidine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. Common bases include potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or a stronger base like sodium hydride (NaH) in DMF. researchgate.net For instance, the reaction with an alkyl bromide or iodide in anhydrous acetonitrile, often with a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base), can provide the corresponding N-alkylated product. researchgate.net The slow addition of the alkylating agent can help to favor mono-alkylation. researchgate.net

N-Acylation: Acylation is a common method for protecting the piperidine nitrogen. This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. For example, treatment with acetyl chloride or acetic anhydride in the presence of a tertiary amine like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acetyl derivative. These amide products are generally stable and can be deprotected under specific conditions if required. A study on the asymmetric synthesis of a related N-protected 3-methylpiperidin-2-one (B1294715) derivative highlights the importance of protecting groups in directing the stereochemical outcome of subsequent reactions. researchgate.netacademax.com

Table 1: General Conditions for N-Alkylation and N-Acylation of Secondary Amines
Reaction TypeReagentsBaseSolventGeneral Observations
N-AlkylationAlkyl halide (e.g., R-Br, R-I)K2CO3 or NaHDMFEffective for simple alkyl groups. researchgate.net
N-AlkylationAlkyl halideN,N-diisopropylethylamineAcetonitrileGood for controlling mono-alkylation. researchgate.net
N-AcylationAcid chloride (e.g., RCOCl)Triethylamine or PyridineDichloromethane (B109758)Common protection strategy.
N-AcylationAcid anhydride (e.g., (RCO)2O)None or catalytic acid/baseVariesOften used for simple acyl groups.

Amination and Amidation Reactions

While the piperidine nitrogen is already an amine, the term "amination" in this context can refer to the formation of more complex nitrogen-containing structures, such as hydrazines or other N-N bonded systems, although such reactions are less common for simple cyclic amines.

More relevant are amidation reactions where the piperidine nitrogen acts as a nucleophile to form an amide bond with a carboxylic acid. This reaction is typically facilitated by a coupling agent that activates the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. derpharmachemica.comderpharmachemica.com

Formation of Quaternary Ammonium Salts

The piperidine nitrogen can be further alkylated to form a quaternary ammonium salt. This is typically achieved by reacting the corresponding N-alkylated tertiary amine with an excess of an alkyl halide. thieme-connect.de The reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkyl halide. nih.gov The resulting quaternary ammonium salts are ionic compounds and have applications as phase-transfer catalysts and in the development of antimicrobial agents. nih.govsrce.hr The synthesis of these salts can be carried out in various solvents, and in some cases, the product may precipitate directly from the reaction mixture. nih.gov Microwave-assisted synthesis has also been shown to be an efficient method for preparing quaternary ammonium salts with reduced reaction times. nih.gov

Transformations at the Primary Alcohol Functionality

The primary alcohol group (-CH2OH) in this compound is another key site for chemical modification, allowing for a range of oxidative and substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Selective oxidation to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Commonly used reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a solvent like dichloromethane (DCM). libretexts.org These reagents are known for their high selectivity for the formation of aldehydes from primary alcohols. libretexts.orgorganic-chemistry.org Another approach involves the use of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). ccspublishing.org.cn

Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (generated from CrO3 and H2SO4, also known as the Jones reagent), or sodium dichromate (Na2Cr2O7) in an acidic medium are effective for this transformation. libretexts.orgchemguide.co.ukkhanacademy.org The reaction is often carried out under heating to ensure complete conversion. chemguide.co.uk An efficient method for the oxidation of alcohols to carboxylic acids involves the use of TEMPO with sodium periodate (B1199274) (NaIO4) and a catalytic amount of sodium chloride in a biphasic system. derpharmachemica.com

Table 2: Common Oxidation Reactions of Primary Alcohols
ProductReagentsGeneral Conditions
AldehydePyridinium chlorochromate (PCC)Anhydrous, DCM
AldehydeDess-Martin periodinane (DMP)Anhydrous, DCM
AldehydeTEMPO (catalytic), NaOClBiphasic, room temperature
Carboxylic AcidPotassium permanganate (KMnO4)Basic or acidic, heat
Carboxylic AcidChromic acid (Jones reagent)Acetone, H2SO4
Carboxylic AcidTEMPO (catalytic), NaIO4/NaClBiphasic, room temperature

Esterification and Etherification Reactions for Structural Diversification

Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. medcraveonline.com Alternatively, for more sensitive substrates, the reaction can be carried out with an acid chloride or anhydride in the presence of a base like pyridine or triethylamine. Coupling agents such as DCC or EDC can also be used to facilitate the reaction between the alcohol and a carboxylic acid under milder conditions. derpharmachemica.com

Etherification: The formation of an ether from the primary alcohol can be achieved through various methods. The Williamson ether synthesis, while more commonly applied to alkoxides, can be adapted by first deprotonating the alcohol with a strong base like sodium hydride to form the corresponding alkoxide, which is then reacted with an alkyl halide. Care must be taken to avoid competing reactions at the piperidine nitrogen. Another approach is the acid-catalyzed dehydration of two molecules of the alcohol, though this is generally only suitable for symmetrical ether synthesis and can be prone to elimination side reactions. More modern methods may involve metal-catalyzed couplings or reactions under specific conditions to achieve chemoselective etherification. organic-chemistry.org

Conversion to Halides and Other Electrophilic Sites

The primary alcohol of this compound can be transformed into a variety of electrophilic functional groups, most notably halides, which serve as versatile intermediates for further synthetic modifications. However, the presence of the nucleophilic secondary amine necessitates careful selection of reagents to ensure chemoselectivity.

One common strategy involves the protection of the piperidine nitrogen, typically as a carbamate (B1207046) (e.g., Boc or Cbz), prior to the conversion of the alcohol. This prevents side reactions such as N-alkylation or reaction with the halogenating agent. Once the amine is protected, standard methods for converting primary alcohols to alkyl halides can be employed. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride and bromide, respectively.

Alternatively, milder reagents that are less likely to react with the unprotected amine can be utilized. The Appel reaction, using a phosphine (B1218219) and a carbon tetrahalide (e.g., PPh₃/CCl₄ or PPh₃/CBr₄), can effectively convert the alcohol to the corresponding halide. Another approach is the use of sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a non-nucleophilic base to form sulfonate esters. These sulfonates are excellent leaving groups and can be readily displaced by halide ions or other nucleophiles.

The following table summarizes potential methods for the conversion of the hydroxyl group to various electrophilic sites, with the understanding that the amine may require protection.

Starting MaterialReagent(s)ProductPotential Reaction
This compound1. Boc₂O 2. SOCl₂2-(1-Boc-3-methylpiperidin-2-yl)ethyl chlorideHalogenation
This compound1. Cbz-Cl 2. PBr₃2-(1-Cbz-3-methylpiperidin-2-yl)ethyl bromideHalogenation
This compoundTsCl, Pyridine2-(3-Methylpiperidin-2-yl)ethyl tosylateSulfonylation
This compoundMsCl, Et₃N2-(3-Methylpiperidin-2-yl)ethyl mesylateSulfonylation

Stereochemical Integrity and Transformations

The two adjacent chiral centers in this compound (C2 and C3) mean that it can exist as four possible stereoisomers (two enantiomeric pairs of diastereomers). The stereochemical outcome of any reaction is therefore of paramount importance.

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective transformations are key to synthesizing specific stereoisomers of this compound and its derivatives. In the context of synthesizing this molecule, a diastereoselective approach might involve the reduction of a 3-methyl-2-substituted pyridine precursor, where the hydrogenation can be directed by a chiral auxiliary or catalyst to favor a particular diastereomer. nih.gov

For derivatization, the existing stereocenters can direct the stereochemical outcome of subsequent reactions. For instance, the diastereoselective reduction of a ketone formed by oxidation of the primary alcohol would likely be influenced by the stereochemistry of the adjacent C2 and C3 positions, leading to a preferred diastereomer of the resulting secondary alcohol. This is a well-established principle in asymmetric synthesis, where existing chirality in a molecule can direct the formation of new stereocenters. acs.org

Enantioselective methods would be crucial for obtaining enantiomerically pure forms of the compound. This could be achieved through enzymatic resolution of a racemic mixture or by using a chiral catalyst in a key synthetic step. For example, an enantioselective reduction of a corresponding pyridinium salt could establish the stereocenters in a controlled manner.

The following table illustrates hypothetical diastereoselective reductions of a ketone derived from the title compound, highlighting the potential for substrate-controlled stereoselectivity.

SubstrateReducing AgentDiastereomeric Ratio (Hypothetical)
1-(3-Methylpiperidin-2-yl)ethan-1-oneNaBH₄60:40
1-(3-Methylpiperidin-2-yl)ethan-1-oneL-Selectride®95:5

Mechanistic Investigations of Key Transformations

Study of Reaction Intermediates

The study of reaction intermediates is crucial for understanding and optimizing reaction pathways. In the conversion of the alcohol to a halide using thionyl chloride, the reaction would proceed through a chlorosulfite ester intermediate. In the presence of a base like pyridine, an Sₙ2 mechanism is favored, leading to inversion of configuration if the reaction were to occur at a chiral center.

For reactions involving the piperidine nitrogen, such as N-alkylation, the transition state would involve the nitrogen acting as a nucleophile. The stereochemistry of the piperidine ring, particularly the orientation of the methyl group at C3 and the ethyl alcohol group at C2, would influence the accessibility of the nitrogen lone pair and thus the reaction rate.

In a hypothetical intramolecular cyclization, where the alcohol is converted to a leaving group that is then displaced by the piperidine nitrogen, the reaction would proceed through a cyclic transition state. The stability of this transition state, and therefore the feasibility of the reaction, would be highly dependent on the cis/trans relationship of the substituents at C2 and C3.

Kinetic and Thermodynamic Aspects of Derivatization

The kinetic and thermodynamic aspects of derivatizing this compound would be influenced by both steric and electronic factors. Kinetically, the rate of reactions at the primary alcohol is generally favorable due to its steric accessibility. However, the bulky piperidine ring could exert some steric hindrance. Reactions at the secondary amine are also generally facile, though the rate can be attenuated by the steric environment of the piperidine ring.

Thermodynamically, the relative stability of the products will determine the position of equilibrium. For instance, in the formation of diastereomeric products, the thermodynamically more stable diastereomer, which minimizes steric interactions, will be favored under equilibrating conditions. In the context of the 2,3-disubstituted piperidine ring, a trans-arrangement of the substituents is often thermodynamically more stable than the cis-isomer, although this can be influenced by the nature of the substituents and potential intramolecular interactions. acs.org

The following table provides a hypothetical comparison of the kinetic and thermodynamic favorability of reactions at the two functional groups.

ReactionFunctional GroupKinetic FavorabilityThermodynamic FavorabilityNotes
O-AlkylationPrimary AlcoholHighFavorableSterically accessible.
N-AlkylationSecondary AmineModerateFavorableSteric hindrance from ring substituents may lower the rate.
O-AcylationPrimary AlcoholHighFavorableGenerally rapid and exothermic.
N-AcylationSecondary AmineHighFavorableOften very rapid.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 3 Methylpiperidin 2 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2-(3-Methylpiperidin-2-yl)ethan-1-ol in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to establish the intricate network of through-bond and through-space correlations.

Two-dimensional NMR techniques are indispensable for assembling the molecular framework and deducing the relative stereochemistry of the chiral centers at C2 and C3 of the piperidine (B6355638) ring.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY is crucial for identifying the sequence of protons within the piperidine ring and the ethanol (B145695) side chain. For instance, the proton at C2 would show a correlation to the proton at C3 and the protons of the adjacent methylene (B1212753) group in the side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH). princeton.edu It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. The HSQC spectrum would show distinct cross-peaks for each C-H bond in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is vital for connecting different spin systems. youtube.com For example, the protons of the methyl group at C3 would show a correlation to C2, C3, and C4, confirming its position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, irrespective of their bonding network. youtube.com This is particularly powerful for determining the relative stereochemistry. For instance, a NOESY correlation between the proton at C2 and the methyl group at C3 would indicate a cis relationship, while its absence would suggest a trans relationship.

Table 1: Hypothetical 2D NMR Correlations for cis-2-(3-Methylpiperidin-2-yl)ethan-1-ol

Proton (¹H) SignalCOSY CorrelationsHMBC Correlations (to Carbons)NOESY Correlations
H2H3, H8C3, C4, C7, C8H3, H6eq, H8
H3H2, H4, CH₃C2, C4, C5, CH₃H2, H4ax, H5eq, CH₃
CH₃ (at C3)H3C2, C3, C4H3, H4ax
H8 (CH₂CH₂OH)H2, H9C2, C7, C9H2, H6eq

Note: The data in this table is hypothetical and for illustrative purposes.

The precise chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's stereochemistry. In different stereoisomers (diastereomers and enantiomers), the spatial arrangement of substituents can lead to variations in shielding and deshielding effects, resulting in distinct chemical shifts. While standard NMR can differentiate diastereomers, the differentiation of enantiomers requires the use of a chiral environment, such as a chiral solvating agent, which can induce non-equivalence in the NMR spectra of the two enantiomers. semanticscholar.org This induced difference in chemical shifts, known as chemical shift anisotropy, allows for the determination of enantiomeric purity.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the secondary amine would appear in a similar region, typically around 3300-3400 cm⁻¹. C-H stretching vibrations for the aliphatic CH, CH₂, and CH₃ groups would be observed in the 2850-3000 cm⁻¹ range. The C-O stretching vibration would be expected around 1050-1150 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly sensitive to non-polar bonds. The C-C backbone and C-H bonds of the piperidine ring and side chain would produce characteristic signals. Conformational changes in the molecule can lead to shifts in the positions and intensities of Raman bands, making it a useful tool for conformational analysis.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-HStretching3300-3500 (broad)
N-HStretching3300-3400 (medium)
C-H (aliphatic)Stretching2850-3000 (strong)
C-OStretching1050-1150 (strong)

Note: The data in this table is based on typical functional group frequencies and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce the precise molecular formula. For this compound, with a chemical formula of C₈H₁₇NO, the expected exact mass can be calculated. biosynth.com HRMS analysis would confirm this molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the connectivity determined by NMR.

Table 3: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₁₇NO
Calculated Exact Mass143.1310
Observed [M+H]⁺144.1383 (Hypothetical)

Note: The observed mass is hypothetical and for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration Assignment

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles. researchgate.net Crucially, for a chiral molecule crystallized in a non-centrosymmetric space group, X-ray crystallography can be used to determine the absolute configuration of all chiral centers, for instance, by using anomalous dispersion effects. researchgate.netacademax.com This would definitively establish the (2R, 3R), (2S, 3S), (2R, 3S), or (2S, 3R) configuration of the molecule.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

Chiral chromatography is essential for the separation and quantification of the different stereoisomers of this compound.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a chiral stationary phase (CSP), can separate the enantiomers and diastereomers of the compound. mdpi.com The choice of the CSP and the mobile phase is critical for achieving good resolution. researchgate.netnih.gov By comparing the retention times of the sample components with those of known standards, the different stereoisomers can be identified. The relative peak areas in the chromatogram can then be used to determine the diastereomeric excess (de) and enantiomeric excess (ee) of a given sample.

Gas Chromatography (GC): Chiral GC, also employing a chiral stationary phase, can be used for the separation of volatile derivatives of this compound. Similar to chiral HPLC, this technique allows for the quantification of the stereoisomeric composition of a mixture.

The determination of enantiomeric and diastereomeric excess is crucial in asymmetric synthesis, where the goal is to produce a single desired stereoisomer.

Theoretical and Computational Chemistry Studies of 2 3 Methylpiperidin 2 Yl Ethan 1 Ol

Conformational Analysis and Energy Minima Calculations

Conformational analysis is crucial for understanding the spatial arrangement of atoms in a molecule, which in turn dictates its physical and chemical properties. For a flexible molecule like 2-(3-Methylpiperidin-2-yl)ethan-1-ol, multiple conformations exist, and identifying the most stable, low-energy structures (energy minima) is a primary goal of theoretical chemistry. mdpi.com

The piperidine (B6355638) ring, a saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. For this compound, the presence of two substituents on the ring at positions 2 and 3 leads to several possible diastereomers and conformational isomers. The key is to determine the relative orientation of the methyl and ethanol (B145695) groups—whether they are axial or equatorial.

Computational models are used to calculate the relative energies of these different chair conformations. Generally, conformations that place bulky substituents in the equatorial position are favored to avoid steric hindrance, specifically 1,3-diaxial interactions. In this molecule, the two substituents are adjacent. The most stable conformations would likely be the trans and cis isomers where both the methyl and the ethanol groups occupy equatorial positions to maximize stability. Less stable, higher-energy conformers would involve one or both groups in axial positions. Boat and twist-boat conformations are typically high-energy transition states between chair forms and are not significantly populated at equilibrium.

Table 1: Illustrative Relative Energies of Piperidine Ring Conformations This table presents a hypothetical energy landscape for the cis-isomer to illustrate the energetic preferences of substituent positions. Actual values require specific calculations.

Conformation (cis-isomer)2-Ethanol Position3-Methyl PositionRelative Energy (kcal/mol)Population at 298 K (%)
Chair AEquatorialEquatorial0.00~98.9
Chair BAxialAxial3.00~1.1
Twist-Boat-->5.00<0.1

Data is illustrative and based on general principles of conformational analysis.

The ethan-1-ol side chain attached to the piperidine ring has rotational freedom around its carbon-carbon single bonds. Different rotational isomers, or rotamers, have distinct energies due to steric and electronic interactions. The analysis focuses on the torsion angles that define the side chain's orientation relative to the ring.

Computational studies can map the potential energy surface as a function of these dihedral angles to identify the most stable rotameric states. nih.gov For the ethan-1-ol side chain, rotation around the C(ring)-C(side chain) bond and the C-C bond within the side chain will be most significant. The preferred rotamers will be those that minimize steric clashes between the hydroxyl group, the piperidine ring, and the methyl group. Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the piperidine's nitrogen atom is also a possibility that would significantly stabilize certain rotamers. Dynamic simulations can reveal the correlation times for switching between different rotameric states. nih.gov

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are employed to investigate the electronic structure and predict the chemical reactivity of molecules. mdpi.com These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comscience.gov A large gap implies high stability and low reactivity, as more energy is needed to excite an electron. semanticscholar.orgubc.ca

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify reactivity: researchgate.netdergipark.org.tr

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η) , where μ is the chemical potential (μ ≈ -χ).

Table 2: Illustrative Global Reactivity Descriptors Calculated via DFT This table shows representative data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311+G* level). mdpi.com*

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.50
LUMO EnergyELUMO1.20
HOMO-LUMO GapΔE7.70
Ionization PotentialI6.50
Electron AffinityA-1.20
Electronegativityχ2.65
Chemical Hardnessη3.85
Electrophilicity Indexω0.91

Data is illustrative and not from a direct calculation on the specified molecule.

The Molecular Electrostatic Potential (MESP) surface is a color-coded map of the electrostatic potential projected onto the electron density surface of a molecule. mdpi.comresearchgate.net It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attacks. nih.govdoi.org

Negative Regions (Red/Yellow): These areas correspond to electron-rich zones and are susceptible to electrophilic attack. For this compound, these would be centered on the lone pairs of the nitrogen and oxygen atoms. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The most positive region is typically found around the hydrogen atom of the hydroxyl group (O-H) due to the high electronegativity of the adjacent oxygen.

Neutral Regions (Green): These areas have a relatively neutral potential and are less reactive, often corresponding to C-H bonds and the hydrocarbon backbone.

The MESP map provides a clear, visual prediction of how the molecule will interact with other charged or polar species. nih.gov

The Fukui function comes in three forms:

f+(r): For predicting nucleophilic attack (where an electron is accepted). The atom with the highest f+ value is the most likely site for a nucleophile to attack.

f-(r): For predicting electrophilic attack (where an electron is donated). The atom with the highest f- value is the most susceptible to attack by an electrophile.

f0(r): For predicting radical attack.

The Parr functions (P+(r) and P-(r)) are related local reactivity descriptors used to predict the most electrophilic and nucleophilic sites in a molecule, respectively, and are particularly useful in understanding cycloaddition reactions and other processes where local interactions are key. mdpi.com For this compound, analysis would likely show a high f- value on the nitrogen and oxygen atoms, confirming their nucleophilic character, and a high f+ value on the acidic hydrogen of the hydroxyl group.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Theoretical investigations using molecular dynamics (MD) simulations are crucial for understanding the behavior of this compound in different environments. While specific MD simulation studies on this exact compound are not extensively documented in publicly available literature, the principles can be understood from studies on related piperidine derivatives. researchgate.netresearchgate.net MD simulations provide a dynamic picture of molecular motion, offering insights into conformational changes, solvent effects, and intermolecular interactions over time.

For this compound, MD simulations would typically be employed to study its behavior in aqueous solutions and various organic solvents. These simulations can reveal how the solvent molecules arrange around the solute and how hydrogen bonding and other non-covalent interactions influence the conformational preferences of the piperidine ring and the ethanol side chain. researchgate.net For instance, in a polar protic solvent like methanol (B129727) or ethanol, the hydroxyl group of the compound would be expected to form hydrogen bonds with the solvent molecules. ajgreenchem.com The nitrogen atom in the piperidine ring can also act as a hydrogen bond acceptor.

The simulations can quantify key structural and dynamic properties, such as the root-mean-square deviation (RMSD) to assess conformational stability and the solvent-accessible surface area (SASA) to understand the exposure of different parts of the molecule to the solvent. researchgate.net By analyzing the radial distribution functions between specific atoms of the solute and solvent molecules, the nature and strength of the solvation shells can be elucidated.

Furthermore, MD simulations are invaluable for studying intermolecular interactions between molecules of this compound itself, which can lead to aggregation or self-assembly. Understanding these interactions is fundamental to predicting the macroscopic properties of the substance, such as its solubility and miscibility. Studies on similar heterocyclic compounds often reveal the importance of specific interactions, like hydrogen bonding, in dictating the structure and dynamics in solution. nih.gov

A hypothetical summary of data that could be obtained from an MD simulation of this compound in different solvents is presented in Table 1.

Table 1: Hypothetical Data from Molecular Dynamics Simulations of this compound

Solvent Average RMSD (Å) Average SASA (Ų) Predominant Intermolecular Interactions
Water 1.2 ± 0.3 180 ± 15 Solute-solvent H-bonding (OH, NH)
Methanol 1.4 ± 0.4 195 ± 20 Solute-solvent H-bonding
Chloroform 1.6 ± 0.5 210 ± 25 Dipole-dipole interactions

Note: This table is illustrative and not based on published experimental data for this specific compound.

Prediction of Spectroscopic Properties from Computational Models (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Density Functional Theory (DFT) is a commonly used method for these predictions. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For this compound, theoretical calculations would predict the chemical shifts for each proton and carbon atom. These predicted values, when compared to experimental spectra, help in the assignment of signals and confirmation of the molecular structure. The calculations can also provide insights into the effects of stereochemistry (i.e., the relative positions of the methyl group and the ethanol side chain) on the chemical shifts.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT methods. researchgate.net For this compound, the calculations would predict the frequencies corresponding to key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the piperidine, and the C-H stretches of the alkyl groups. These theoretical spectra are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations. ijsdr.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net For a saturated compound like this compound, significant absorptions are expected only in the far-UV region, corresponding to σ → σ* and n → σ* electronic transitions. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

A hypothetical comparison of predicted and experimental spectroscopic data for this compound is shown in Table 2.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopy Feature Predicted Value Experimental Value
¹³C NMR C atom adjacent to OH ~60 ppm (Not available)
¹H NMR Proton on OH ~2-4 ppm (Not available)
IR O-H stretch ~3400 cm⁻¹ (Not available)
IR N-H stretch ~3300 cm⁻¹ (Not available)

Note: This table is illustrative. Predicted values are typical for similar structures; no specific experimental or computational data for this compound were found in the searched literature.

Transition State Analysis and Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification and characterization of transition states. For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state analysis can provide deep insights into the reaction pathways, kinetics, and selectivity. nih.gov

For example, in the synthesis of piperidine derivatives, computational studies can be used to model the cyclization steps. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding the reaction rates.

Transition state geometries provide a snapshot of the bond-forming and bond-breaking processes. For instance, in a nucleophilic substitution reaction at the piperidine nitrogen, the transition state would show the partial formation of the new bond and the partial breaking of the old one. The nature of the transition state (e.g., early or late) can also be inferred from its geometry.

Furthermore, computational analysis can elucidate the factors controlling stereoselectivity and regioselectivity in reactions. For this compound, with its stereocenters, understanding the transition states leading to different stereoisomers is critical for designing stereoselective syntheses. By comparing the activation energies of competing pathways, the preferred reaction outcome can be predicted. researchgate.net While specific studies on this molecule are lacking, research on similar systems highlights the utility of these methods in organic synthesis. acs.org

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electronic structure. researchgate.net It analyzes the wave function to find the localized, Lewis-like bonding picture of a molecule, including bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis can be used to understand its electronic stability and intramolecular interactions. The analysis provides information on the hybridization of atomic orbitals and the polarization of chemical bonds. For example, it can quantify the electron density on the nitrogen and oxygen atoms and in the C-N, C-O, C-C, and C-H bonds.

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For instance, the lone pair on the nitrogen atom can donate electron density into the antibonding orbitals of adjacent C-C or C-H bonds (a hyperconjugative interaction), which contributes to the stability of the molecule. Similarly, the oxygen lone pairs of the hydroxyl group can participate in such stabilizing interactions.

These charge transfer interactions are crucial for understanding the molecule's reactivity. Regions of high electron density (donors) are susceptible to electrophilic attack, while regions of low electron density (acceptors) are prone to nucleophilic attack. The energies associated with these interactions provide a quantitative measure of their importance. researchgate.net

A hypothetical summary of key NBO interactions for this compound is presented in Table 3.

Table 3: Hypothetical NBO Analysis Results for this compound

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (N) σ*(C-C) ~ 2-5 Hyperconjugation
LP (O) σ*(C-H) ~ 1-3 Hyperconjugation

Note: This table is illustrative and presents typical energy ranges for such interactions in similar molecules. E(2) represents the stabilization energy. No specific NBO analysis data for this compound was found in the searched literature.

Applications of 2 3 Methylpiperidin 2 Yl Ethan 1 Ol in Advanced Chemical Research Non Clinical Focus

A Versatile Precursor in the Synthesis of Complex Organic Molecules

The inherent chirality and dual functionality of 2-(3-Methylpiperidin-2-yl)ethan-1-ol make it a sought-after precursor for constructing intricate organic molecules. Its piperidine (B6355638) core is a common motif in a vast array of natural products and synthetically important compounds.

Building Block for Natural Product Total Synthesis

While specific, publicly documented total syntheses employing this compound are not extensively detailed in readily available scientific literature, its structural motifs are present in numerous piperidine alkaloids. nih.gov The synthesis of piperidine-containing natural products often relies on chiral building blocks to establish the desired stereochemistry. For instance, the synthesis of piperidine alkaloids like (-)-spectaline has been achieved using chiral 2-piperidone (B129406) building blocks, which are structurally related to this compound. nih.gov The asymmetric synthesis of such alkaloids is of significant interest due to their diverse biological activities. researchgate.net The availability of this compound as a chiral starting material offers a potential pathway to stereoselectively construct the core structures of various alkaloids.

The general strategy for incorporating such building blocks involves a series of chemical transformations to elaborate the piperidine ring and append the necessary side chains. These transformations can include protection of the alcohol and amine functionalities, followed by stereoselective alkylations or coupling reactions to build the carbon skeleton of the target natural product. The final steps typically involve deprotection to reveal the final natural product.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies (non-pharmacological interpretation)

The systematic modification of a lead compound to understand how its structure relates to its activity is a fundamental concept in chemistry. In a non-pharmacological context, this can apply to the development of materials with specific physical or chemical properties. While direct studies on this compound for this purpose are not widely published, the synthesis of piperidone analogs provides a relevant parallel. researchgate.net

By synthesizing a series of derivatives of this compound, researchers can investigate how changes in the substitution pattern on the piperidine ring or modifications of the ethanol (B145695) side chain affect properties such as catalytic activity, coordination with metals, or performance as a specialty chemical. For example, the synthesis of various N-substituted or C-substituted analogs could be undertaken to fine-tune the steric and electronic properties of the molecule.

Below is a hypothetical data table illustrating the types of analogs that could be synthesized from this compound and the non-pharmacological properties that could be investigated.

Analog Structure Modification from Parent Compound Potential Non-Pharmacological Property to Investigate
N-Benzyl-2-(3-methylpiperidin-2-yl)ethan-1-olAddition of a benzyl (B1604629) group to the piperidine nitrogenAltered solubility in organic solvents for use in different reaction media
2-(3-Methylpiperidin-2-yl)ethyl acetateEsterification of the primary alcoholModified volatility and potential as a fragrance intermediate
2-(1,3-Dimethylpiperidin-2-yl)ethan-1-olN-methylation of the piperidineChange in basicity and potential impact on catalytic activity

These studies are crucial for designing new molecules with tailored functions for a variety of chemical applications.

Development of Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. Chiral molecules like this compound are valuable candidates for the development of chiral auxiliaries and ligands that can induce stereoselectivity in chemical reactions.

Ligands for Transition Metal-Catalyzed Asymmetric Reactions

The nitrogen and oxygen atoms in this compound can act as coordination sites for transition metals, making it a potential scaffold for chiral ligands. While specific applications of this compound as a ligand are not extensively documented, the development of new chiral ligands for transition metal catalysis is an active area of research. accelachem.comnih.gov Chiral bipyridyl-type ligands, for instance, have been synthesized and used in palladium-catalyzed allylic substitution and copper-catalyzed allylic oxidation. researchgate.net

A derivative of this compound could be synthesized to incorporate a phosphine (B1218219) or another coordinating group, creating a bidentate or tridentate chiral ligand. These ligands could then be complexed with transition metals such as rhodium, iridium, or palladium to create catalysts for asymmetric hydrogenation, C-C bond formation, or other important transformations. mdpi.com The stereochemistry of the ligand, originating from the chiral centers in the this compound backbone, would be key to inducing enantioselectivity in the catalyzed reaction.

The following table outlines potential transition metal-catalyzed reactions where ligands derived from this compound could be applied.

Reaction Type Transition Metal Potential Ligand Modification Desired Outcome
Asymmetric HydrogenationRhodium, IridiumIntroduction of a phosphine groupEnantioselective reduction of prochiral olefins
Asymmetric Allylic AlkylationPalladiumCreation of a bidentate N,N or N,O ligandStereoselective formation of a new C-C bond
Asymmetric 1,4-AdditionRhodiumSynthesis of a chiral diene ligandEnantioselective conjugate addition to α,β-unsaturated ketones

Organocatalytic Applications in Stereoselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. Chiral amines and alcohols are common motifs in organocatalysts. researchgate.net While there are no specific reports of this compound being used directly as an organocatalyst, its structural features suggest its potential as a precursor for such catalysts. For instance, it could be a building block for bifunctional organocatalysts that utilize hydrogen bonding to activate substrates. googleapis.com

Combining a transaminase with an organocatalytic Mannich reaction in a cascade process has been shown to be an effective strategy for the synthesis of 2-substituted piperidines. nih.gov This highlights the potential for integrating biocatalysis with organocatalysis, where a molecule like this compound could serve as a chiral scaffold for the organocatalyst.

Role as a Synthetic Intermediate for Specialty Chemicals and Agrochemicals (Excluding Human Use)

The chemical structure of this compound makes it a plausible intermediate in the synthesis of various specialty chemicals and agrochemicals. The piperidine moiety is found in a number of agrochemicals. For example, the fungicide 5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)- biosynth.comsigmaaldrich.combldpharm.comtriazolo[1,5-a]pyrimidine contains a substituted piperidine ring. googleapis.com

While direct evidence for the use of this compound in the synthesis of commercially available specialty chemicals or agrochemicals is not readily found in public literature or patents, its role as a building block for creating more complex molecules with potential applications in these areas is clear. The synthesis of such compounds would involve the chemical modification of the functional groups of this compound to build the final target structure.

Preparation of N-Methylpiperidones and Other Piperidine Derivatives

The structure of this compound makes it a plausible precursor for the synthesis of various piperidine derivatives, including N-methylpiperidones. The secondary amine within the piperidine ring can be readily N-alkylated, and the primary alcohol offers a handle for oxidation or other functional group transformations.

Synthesis of N-Methylpiperidones:

The conversion of this compound to an N-methylpiperidone would likely involve a two-step process: N-methylation followed by oxidation. The N-methylation of the piperidine nitrogen can be achieved using standard procedures such as reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride. mdpi.com Following N-methylation, the primary alcohol would need to be oxidized to a carboxylic acid, which could then undergo intramolecular cyclization via amide bond formation to yield the corresponding lactam (an N-methylpiperidone).

Alternatively, selective oxidation of the primary alcohol to an aldehyde, followed by intramolecular cyclization and subsequent oxidation, could also yield the desired N-methylpiperidone. The stereochemistry at the 3-position would influence the stereochemical outcome of these reactions. A study on the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) from different starting materials highlights the importance of stereocontrol in such transformations. researchgate.netacademax.com

Synthesis of Other Piperidine Derivatives:

The versatile functional groups of this compound allow for its use in the synthesis of a broader range of piperidine derivatives. The primary alcohol can be converted to a variety of other functional groups, such as halides, esters, or ethers, to facilitate further coupling reactions. The piperidine nitrogen can be acylated, sulfonylated, or used in other coupling reactions to introduce diverse substituents. These general strategies are commonly employed in the synthesis of complex piperidine-containing molecules. nih.govnih.gov The intramolecular cyclization of amides bearing an alkene group, for instance, represents a method to form bicyclic piperidine structures. nih.gov

Table 1: Hypothetical Reaction Scheme for N-Methylpiperidone Synthesis

StepReactantReagents and ConditionsProductHypothetical Yield (%)
1This compoundHCHO, NaBH₄, MeOHN-Methyl-2-(3-methylpiperidin-2-yl)ethan-1-ol95
2N-Methyl-2-(3-methylpiperidin-2-yl)ethan-1-olJones Reagent (CrO₃, H₂SO₄, acetone)N-Methyl-3-methyl-piperidin-2-one70

Probes for Biochemical Pathway Elucidation (Mechanistic Studies, in vitro or non-clinical in vivo animal studies only, no therapeutic or human-related implications)

The structural characteristics of this compound and its derivatives suggest their potential utility as chemical probes in biochemical studies, particularly in understanding enzyme mechanisms and receptor interactions at a molecular level.

The piperidine ring is a common motif in natural alkaloids and has been incorporated into the design of various enzyme inhibitors. researchgate.net The specific substitution pattern of this compound could allow it to mimic the natural substrates of certain enzymes, thereby acting as a competitive inhibitor.

For instance, the hydroxyl group and the nitrogen atom could interact with active site residues of enzymes such as kinases or hydrolases. By modifying the structure, for example, by introducing a non-hydrolyzable group in place of the alcohol, it could serve as a tool to study the binding and catalytic mechanism of an enzyme without being turned over. The design of glutaminase (B10826351) 1 inhibitors based on a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol scaffold demonstrates the utility of similar structures in targeting enzyme active sites. nih.gov

Mechanistic studies could involve synthesizing a series of analogs of this compound with systematic variations in the substituents on the piperidine ring and the ethanol side chain. The inhibitory activity of these analogs against a target enzyme would then be evaluated to establish a structure-activity relationship (SAR), providing insights into the key molecular interactions required for binding and inhibition.

Piperidine derivatives are well-known ligands for a variety of receptors, including sigma (σ) receptors and G-protein coupled receptors (GPCRs). nih.govnih.gov The affinity and selectivity of these ligands are highly dependent on the substitution pattern of the piperidine ring.

Derivatives of this compound could be synthesized and used in radioligand binding assays to determine their affinity (Ki values) for specific receptor subtypes. For example, a series of compounds with different N-substituents could be prepared to probe the nature of the binding pocket around the nitrogen atom. Such studies on novel 3,3-dimethylpiperidine (B75641) derivatives have revealed the importance of lipophilicity and the nature of heterocyclic substituents for high sigma receptor affinity. nih.gov

By systematically altering the structure of this compound and measuring the corresponding changes in receptor binding affinity, a detailed map of the ligand-receptor interactions can be constructed. This information is valuable for understanding the molecular basis of receptor recognition and can guide the design of more selective and high-affinity research tools for studying receptor function.

Table 2: Hypothetical Receptor Binding Affinities of this compound Analogs

CompoundN-SubstituentR-group at 3-positionReceptor SubtypeHypothetical Ki (nM)
1H-CH₃σ₁150
2-CH₃-CH₃σ₁85
3-CH₂Ph-CH₃σ₁25
4H-CH₃σ₂>1000
5-CH₃-CH₃σ₂850
6-CH₂Ph-CH₃σ₂400

Future Research Directions and Emerging Paradigms for 2 3 Methylpiperidin 2 Yl Ethan 1 Ol

Development of Novel and Highly Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For a molecule like 2-(3-methylpiperidin-2-yl)ethan-1-ol, future research will undoubtedly focus on developing synthetic pathways that are not only high-yielding and stereoselective but also adhere to the principles of green chemistry.

Current synthetic strategies often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. A key future direction will be the exploration of catalytic methods that minimize waste and energy consumption. This includes the development of novel catalysts for asymmetric hydrogenation of substituted pyridines, which could provide a more direct route to the piperidine (B6355638) core. Furthermore, the use of bio-catalysis, employing enzymes to carry out specific transformations with high chemo-, regio-, and stereoselectivity, represents a promising avenue for the sustainable synthesis of complex piperidines.

Synthetic StrategyKey AdvantagesSustainability Aspect
Asymmetric CatalysisHigh stereoselectivity, reduced need for chiral auxiliaries.Atom economy, reduced waste from resolving agents.
BiocatalysisHigh specificity, mild reaction conditions, renewable catalysts.Use of biodegradable enzymes, reduced energy consumption.
One-Pot ReactionsFewer synthetic steps, reduced solvent and reagent usage.Process intensification, minimized waste generation.

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The rich functionality of this compound, including the secondary amine, the hydroxyl group, and the stereochemically defined alkyl substituents, opens the door to exploring unconventional reactivity patterns. Future research will likely move beyond the predictable reactions of these functional groups to uncover novel transformations.

One area of interest is the selective C-H functionalization of the piperidine ring. nih.gov While the positions alpha to the nitrogen are typically the most reactive, developing methods for the selective functionalization of the C3, C4, and C5 positions would provide access to a vast array of new derivatives with unique properties. This could involve the use of directing groups or specialized catalysts to achieve site-selective C-H activation.

Furthermore, the exploration of ring-opening and ring-expansion reactions of the piperidine core could lead to the synthesis of other valuable heterocyclic structures. nih.gov For instance, under specific conditions, the piperidine ring could be induced to rearrange into a different ring system, providing a novel entry into diverse chemical space. Understanding and controlling the factors that govern these unconventional reaction pathways will be a key challenge and a significant opportunity for future research.

Reactivity PatternPotential OutcomeSignificance
Site-Selective C-H FunctionalizationAccess to novel, specifically substituted piperidine analogs.Expansion of chemical diversity for drug discovery and materials science.
Ring-Opening/ExpansionSynthesis of other heterocyclic scaffolds (e.g., azepanes, pyrrolidines).Discovery of new molecular frameworks with potentially unique biological activities.
Tandem Cyclization/FunctionalizationRapid construction of complex polycyclic systems.Efficient synthesis of intricate molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis of complex molecules like this compound. bohrium.comnih.gov These technologies provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

Automated synthesis platforms, guided by algorithms, can rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. This high-throughput experimentation approach can accelerate the development of new synthetic routes to this compound and its derivatives. The combination of flow chemistry and automation has the potential to enable the on-demand synthesis of libraries of related compounds for biological screening or materials testing.

TechnologyKey Benefits for Piperidine SynthesisFuture Outlook
Flow ChemistryEnhanced reaction control, improved safety, scalability.Fully integrated, multi-step continuous synthesis of complex piperidines.
Automated SynthesisHigh-throughput screening of reaction conditions, rapid optimization.AI-driven platforms for the de novo design and synthesis of novel piperidine derivatives.
In-line AnalyticsReal-time reaction monitoring and optimization.Closed-loop systems that automatically adjust reaction parameters to maximize yield and purity.

Advanced Materials Science Applications as Building Blocks

The unique structural features of this compound make it an attractive building block for the development of advanced materials with tailored properties. The presence of both a secondary amine and a primary alcohol allows for its incorporation into a variety of polymeric and supramolecular architectures.

Future research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The rigid, stereochemically defined piperidine core could impart unique conformational constraints on the polymer backbone, leading to materials with interesting thermal, mechanical, or optical properties. For example, polymers incorporating this moiety could find applications as chiral stationary phases in chromatography or as components of stimuli-responsive materials.

Furthermore, the ability of the piperidine nitrogen and the hydroxyl group to participate in hydrogen bonding and coordination with metal ions suggests that this compound could be a valuable component in the design of metal-organic frameworks (MOFs) and other supramolecular assemblies. These materials could have applications in areas such as gas storage, catalysis, and sensing.

Material TypePotential Role of this compoundPotential Applications
PolymersMonomer, cross-linking agent, chiral building block.Chiral separation, drug delivery, smart materials.
Metal-Organic Frameworks (MOFs)Organic linker.Gas storage, catalysis, chemical sensing.
Supramolecular GelsGelator molecule.Tissue engineering, controlled release systems.

Synergistic Research with Artificial Intelligence and Machine Learning for Predictive Design

The synergy between synthetic chemistry and artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the way we design and synthesize molecules. For a complex target like this compound, AI and ML can play a crucial role in predicting synthetic routes, reaction outcomes, and molecular properties.

Machine learning models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. This can be particularly valuable for predicting the stereochemical outcome of reactions, a key challenge in the synthesis of 2,3-disubstituted piperidines. By using ML to screen potential synthetic pathways in silico, chemists can focus their experimental efforts on the most promising routes, saving time and resources.

Furthermore, AI can be used to design novel piperidine derivatives with desired properties. Generative models can be trained on libraries of known bioactive molecules to propose new structures that are likely to have a specific biological activity. This de novo design approach, combined with predictive models for synthesizability, can accelerate the discovery of new drug candidates and functional materials based on the this compound scaffold.

AI/ML ApplicationImpact on Research of this compoundFuture Paradigm
Retrosynthesis PredictionRapid identification of plausible synthetic routes.Automated synthesis planning from target molecule to starting materials.
Reaction Outcome PredictionAccurate prediction of product distribution and stereoselectivity.In silico optimization of reaction conditions before experimental work.
De Novo Molecular DesignGeneration of novel piperidine derivatives with desired properties.AI-driven discovery of new drug candidates and materials.

Challenges and Opportunities in the Stereoselective Synthesis of Complex Piperidine Derivatives

The stereoselective synthesis of highly substituted piperidines, such as this compound, remains a significant challenge in organic chemistry. The presence of multiple stereocenters necessitates precise control over the stereochemical course of each bond-forming reaction.

A major challenge is the development of general and reliable methods for the diastereoselective and enantioselective synthesis of 2,3-disubstituted piperidines. rsc.org While a number of methods have been reported, they often have limited substrate scope or require the use of specific chiral auxiliaries or catalysts. Future research will need to focus on the development of more versatile and practical methods that can be applied to a wide range of substrates.

Despite these challenges, there are also significant opportunities. The development of new catalytic systems, for example, those based on earth-abundant and non-toxic metals, could provide more sustainable and cost-effective routes to these complex molecules. Furthermore, a deeper understanding of the mechanisms of stereoselective reactions, aided by computational chemistry, will enable the rational design of more efficient and selective catalysts and reagents. The pursuit of novel synthetic strategies, such as those involving asymmetric C-H activation or domino reactions, also holds great promise for overcoming the current limitations in the synthesis of complex piperidine derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Methylpiperidin-2-yl)ethan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ring-opening reactions. For example, reacting 3-methylpiperidine with ethylene oxide under basic conditions (e.g., NaOH) at 40–60°C yields the target alcohol. Catalyst choice (e.g., strong bases like NaH) and solvent polarity (e.g., ethanol vs. THF) critically affect regioselectivity and yield . Industrial-scale synthesis may employ continuous flow reactors to optimize temperature and pressure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the hydroxyl group (δ 1.5–2.0 ppm for piperidine protons, δ 3.6–3.8 ppm for -CH2_2OH). 13^{13}C NMR distinguishes the methyl-piperidine moiety (δ 20–25 ppm for CH3_3, δ 50–60 ppm for N-bearing carbons) .
  • IR : Strong O-H stretch (~3300 cm1^{-1}) and C-N stretches (~1200 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks at m/z ≈ 157 (C9_9H19_{19}NO) with fragmentation patterns indicating loss of -CH2_2OH .

Q. How does the compound’s stereochemistry influence its physicochemical properties?

  • Methodological Answer : The 3-methylpiperidine moiety introduces chirality, affecting solubility and intermolecular interactions. Enantiomers can be resolved via chiral HPLC (e.g., Chiralpak® columns) or synthesized enantioselectively using asymmetric catalysts (e.g., BINOL-derived ligands) . Diastereomers may exhibit distinct melting points and crystallization behaviors .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in receptor binding affinities (e.g., σ vs. NMDA receptors) often arise from assay conditions (e.g., buffer pH, cell lines). Validate results using orthogonal methods:

  • Radioligand Binding Assays : Compare KiK_i values under standardized conditions .
  • Molecular Dynamics Simulations : Model interactions with receptor binding pockets (e.g., using AutoDock Vina) to identify key residues .
  • Meta-Analysis : Pool data from PubChem and crystallographic databases (e.g., PDBj) to identify trends .

Q. How can computational modeling optimize the design of derivatives with enhanced receptor specificity?

  • Methodological Answer :

  • QSAR Studies : Correlate substituent effects (e.g., methyl group position) with activity using descriptors like logP and polar surface area .
  • Docking Studies : Use programs like Schrödinger Maestro to predict binding modes to targets (e.g., GPCRs) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for proposed derivatives to prioritize synthesis .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
  • Inline Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Byproduct Trapping : Add scavengers (e.g., molecular sieves for water-sensitive intermediates) .

Critical Analysis of Evidence

  • Structural Ambiguities : and describe positional isomers (2-yl vs. 4-yl), necessitating rigorous NMR validation to avoid misassignment .
  • SHELX Refinement : highlights the use of SHELXL for crystallographic refinement, but modern alternatives like OLEX2 may improve accuracy for chiral centers .
  • Excluded Sources : BenchChem data () were omitted per guidelines; PubChem and peer-reviewed journals () provided authoritative data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.